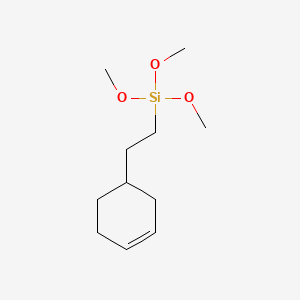

2-(3-Cyclohexenyl)ethyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohex-3-en-1-ylethyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNFZEBTNPLCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CCC=CC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886839 | |

| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67592-36-3 | |

| Record name | [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67592-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067592363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Cyclohexenyl)ethyltrimethoxysilane (CAS 67592-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Organic-Inorganic Interface

2-(3-Cyclohexenyl)ethyltrimethoxysilane is a bifunctional organosilane that serves as a molecular bridge between organic polymers and inorganic substrates.[1][2] Its unique structure, featuring a reactive trimethoxysilyl group and a cyclohexenyl functional group, allows it to form durable covalent bonds with a wide range of materials. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and practical applications in surface modification and composite materials, offering a valuable resource for researchers and professionals in materials science and related fields.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 67592-36-3 | |

| Molecular Formula | C11H22O3Si | |

| Molecular Weight | 230.38 g/mol | |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 241.7 °C at 760 mmHg | [3] |

| Density | 1.23 g/mL | [3] |

| Refractive Index | 1.451 ± 0.005 | [2] |

| Flash Point | 86 °C | [3] |

| Solubility | Soluble in aliphatic and aromatic solvents; reacts with water | [2] |

Section 2: Synthesis of this compound

The primary industrial synthesis route for this compound is the hydrosilylation of 4-vinylcyclohexene with trimethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.[4]

Reaction Scheme:

Figure 1: Synthesis of this compound via hydrosilylation.

Experimental Protocol for Synthesis:

-

Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-vinylcyclohexene (1.0 mmol) and trimethoxysilane (1.2 mmol).[6]

-

Catalyst Addition: Add a platinum catalyst, such as Karstedt's catalyst or Wilkinson's catalyst (RhCl(PPh₃)₃), at a loading of approximately 0.05 mol%.[4][7]

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.[5][6]

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of reactants and the formation of the product.

-

Purification: Upon completion, the catalyst can be removed by filtration through a short plug of silica gel. The crude product is then purified by vacuum distillation to yield the final this compound.[6]

Section 3: Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its dual reactivity. The trimethoxysilyl group reacts with inorganic substrates, while the cyclohexenyl group interacts with the organic polymer matrix. This process can be broken down into two key steps: hydrolysis and condensation.

Step 1: Hydrolysis

In the presence of water, the methoxy groups of the silane undergo hydrolysis to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[8][9][10][11]

Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Step 2: Condensation

The newly formed silanol groups can then undergo condensation in two ways:

-

Intermolecular Condensation: They can react with each other to form stable siloxane bonds (Si-O-Si), creating an oligomeric or polymeric siloxane layer.

-

Surface Reaction: More importantly for adhesion promotion, they can react with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form strong, covalent Si-O-Substrate bonds.[2]

Reactions: 2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

Figure 2: Mechanism of action of this compound as a coupling agent.

Section 4: Applications and Experimental Protocols

The unique properties of this compound make it a versatile molecule for a range of applications, primarily in surface modification and as a coupling agent in polymer composites.

Surface Modification

Treating inorganic surfaces with this silane can alter their surface energy, leading to improved wetting by organic resins and enhanced adhesion.

This protocol is a general guideline and may require optimization for specific applications.

-

Surface Preparation: Clean the glass fibers by heating them in an oven at a temperature sufficient to burn off any sizing or organic contaminants (e.g., 350-400°C for 1 hour).[12]

-

Silane Solution Preparation:

-

Application: Immerse the cleaned glass fibers in the silane solution for 2-5 minutes.

-

Drying and Curing:

-

Contact Angle Measurement: The change in surface energy can be quantified by measuring the contact angle of water or other liquids on the treated surface. An increase in the contact angle for water indicates a more hydrophobic surface.[15][16][17]

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of the silane on the surface by detecting the Si 2p peak and to analyze the chemical bonding states.[18][19][20][21]

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the silane layer, revealing its uniformity and morphology at the nanoscale.[19][21][22]

Polymer Composites

As a coupling agent, this compound enhances the mechanical properties of composites by improving the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers, silica) and the polymer matrix (e.g., epoxy, polyester).

-

Filler Treatment: Treat the inorganic filler (e.g., silica powder, glass fibers) with this compound as described in the surface modification protocol.

-

Resin Formulation:

-

In a suitable mixing vessel, combine the epoxy resin (e.g., a bisphenol A-based epoxy) and the treated filler. The loading of the filler will depend on the desired properties of the final composite.

-

Thoroughly mix the components to ensure a homogeneous dispersion of the filler within the resin.

-

-

Curing Agent Addition: Add the appropriate stoichiometric amount of a curing agent (e.g., an amine-based hardener) to the resin-filler mixture.[1][23]

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a mold and cure according to the resin manufacturer's recommendations (e.g., at an elevated temperature for a specified time). Post-curing at a higher temperature can further enhance the mechanical properties.[24]

-

Mechanical Testing: The improvement in mechanical properties can be quantified by performing tensile and flexural strength tests according to ASTM or ISO standards.[25][26][27][28][29] An increase in these values for the composite with the treated filler compared to one with an untreated filler indicates effective coupling.

-

Scanning Electron Microscopy (SEM): SEM analysis of the fracture surface of the composite can provide visual evidence of improved interfacial adhesion. Good adhesion is characterized by the polymer matrix adhering to the filler surface at the fracture interface.[30]

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Wear protective gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Section 6: Conclusion

This compound is a valuable tool for materials scientists and chemists seeking to create high-performance composite materials and functionalized surfaces. Its ability to form robust chemical links between dissimilar materials opens up a wide range of possibilities for enhancing the durability, strength, and performance of various products. A thorough understanding of its synthesis, reaction mechanisms, and application protocols, as outlined in this guide, is key to unlocking its full potential in research and industrial applications.

References

- BenchChem. (n.d.). [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9.

- Gao, Y., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2305.

- U.S. Patent No. 3,019,122. (1962).

- Stankevičs, A., et al. (2022). Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone. Polymers, 14(19), 4197.

- Sanjay, M. R., et al. (2018). Tensile and flexural strength of the composites.

- Giannini, F., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Applied Sciences, 11(6), 2539.

- ResearchGate. (n.d.). Tensile and flexural strength of the developed composites.

- Smolecule. (n.d.). Buy [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9.

- Gelest, Inc. (n.d.). 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIMETHOXYSILANE.

- European Patent No. EP0263895A1. (1988). Surface treatment composition for glass fibers, method of coating glass fibers with said composition, and method of preparing glass fiber reinforced polyepoxide products.

- Zhang, L., et al. (2019). Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane and study on its amine curing properties. Journal of Adhesion Science and Technology, 33(14), 1541-1552.

- ResearchGate. (n.d.). Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide.

- ChiYe (Shanghai) Co., Ltd. (2024). 2-(3,4-epoxycyclohexyl) ethyltrimethoxysilane CY-186.

- Wang, L., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- The Ohio State University. (n.d.). Surface Analysis Laboratory - XPS and AFM.

- Soares, C. J., et al. (2004). Flexural and diametral tensile strength of composite resins. Pesquisa Odontologica Brasileira, 18(2), 182-188.

- Kovač, J., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.

- Klasztorny, M., & Gasiorek, T. (2019). Description of the Resin Curing Process—Formulation and Optimization.

- Thermo Fisher Scientific. (n.d.). The Surface Analysis Toolbox.

- Abel, M. L., et al. (2001). A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6.

- ResearchGate. (n.d.). Result of Contact Angle and Surface Energy Measurements of the Specimens.

- Michigan State University. (n.d.). Laboratories 2 & 3 Contact Angles and Surface Energies.

- ResearchGate. (n.d.). Mechanical properties of composites a tensile strength, b flexural.

- ResearchGate. (n.d.). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane.

- Pazin, A. M., et al. (2008). Flexural Strength and Modulus of Elasticity of Different Types of Resin-Based Composites. Journal of Applied Oral Science, 16(1), 66-71.

- Droplet Lab. (2022, September 11). How to Measure Surface Energy Using Contact Angle (Static & Dynamic) | Demo by Dr. Alidad Amirfazli [Video]. YouTube.

- ResearchGate. (n.d.).

- Sirris. (2019, July 21). Contact angle measurement.

- Ergon Specialty Oils. (n.d.).

- Valandro, L. F., et al. (2011). Surface treatment of glass fiber and carbon fiber posts: SEM characterization. Microscopy Research and Technique, 74(12), 1088-1092.

- O'Brien, D. J., & Sottos, N. R. (2020). On the Nature of Epoxy Resin Post-Curing. Polymers, 12(1), 176.

- U.S. Patent No. 8,481,668B2. (2013).

- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

- ResearchGate. (n.d.). Preparation and Characterization of Cured Epoxy Resin with Hexachloro-Cyclo-Triphosphazene.

- Alfa Chemistry. (n.d.). CAS 18290-60-3 [2-(3-Cyclohexenyl)Ethyl]Trichlorosilane.

- ResearchGate. (n.d.). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.

- ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- SciSpace. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim.

- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrosilylation with Dichloro-bis(4-methylphenyl)silane.

- Wang, D., et al. (2019). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer.

- Chinese Patent No. CN101268149A. (2008). Silane-containing adhesion promoter composition and sealants.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chiyechem.com [chiyechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone | MDPI [mdpi.com]

- 13. EP0263895A1 - Surface treatment composition for glass fibers, method of coating glass fibers with said composition, and method of preparing glass fiber reinforced polyepoxide products - Google Patents [patents.google.com]

- 14. US3019122A - Glass fiber surface treatment - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. iris.unica.it [iris.unica.it]

- 19. Surface Analysis Laboratory - XPS and AFM | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Flexural and diametral tensile strength of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Flexural strength and modulus of elasticity of different types of resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Surface treatment of glass fiber and carbon fiber posts: SEM characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Cyclohexenyl)ethyltrimethoxysilane

This guide provides a comprehensive technical overview of 2-(3-Cyclohexenyl)ethyltrimethoxysilane, a versatile organosilane crucial for researchers, scientists, and professionals in drug development and materials science. It delves into its chemical and physical properties, synthesis, and applications, with a focus on its role as a coupling agent.

Core Molecular and Physical Characteristics

This compound, identified by the CAS number 67592-36-3, possesses a unique molecular structure that combines a reactive cyclohexenyl group with a hydrolyzable trimethoxysilyl moiety. This bifunctionality is the cornerstone of its utility in a wide array of applications.

Its fundamental properties are a molecular formula of C11H22O3Si and a molecular weight of approximately 230.38 g/mol .[1] A detailed summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H22O3Si | [1] |

| Molecular Weight | 230.38 g/mol | [1] |

| CAS Number | 67592-36-3 | |

| Boiling Point | 240.0 ± 9.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Melting Point | < 0 °C | [2] |

| Flash Point | 98.1 ± 26.2 °C | |

| LogP | 2.81 |

Synthesis Pathway: Hydrosilylation

The primary industrial synthesis route for this compound is the hydrosilylation of 4-vinylcyclohexene with trimethoxysilane. This reaction typically employs a platinum-based catalyst.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

4-Vinylcyclohexene

-

Trimethoxysilane

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus is flame-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with 4-vinylcyclohexene and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Trimethoxysilane: Trimethoxysilane is added dropwise to the stirred reaction mixture from the dropping funnel at a controlled rate to manage the exothermic reaction.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (typically 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials, yielding the final this compound product.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is critical to prevent the moisture-sensitive trimethoxysilane from hydrolyzing, which would lead to unwanted side products.

-

Catalyst: Karstedt's catalyst is highly effective for hydrosilylation reactions, offering good yields and selectivity.

-

Controlled Addition: The dropwise addition of trimethoxysilane is a safety measure to control the exothermic nature of the reaction and prevent a runaway reaction.

-

Purification by Distillation: Fractional distillation is the preferred method for purifying the product due to the difference in boiling points between the product and the starting materials.

Mechanism of Action and Applications

The dual functionality of this compound is the key to its primary application as a coupling agent, particularly in composite materials.

The trimethoxysilyl group can be hydrolyzed to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass fibers, silica, or metal oxides, forming stable covalent bonds. The cyclohexenyl group, on the other hand, is an organic-functional moiety that can react and co-polymerize with various organic resins, such as polyesters, epoxies, and acrylics.

This molecular bridge between the inorganic and organic phases leads to significantly improved adhesion, which in turn enhances the mechanical properties (e.g., strength, durability) and water resistance of the composite material.

Caption: Mechanism of this compound as a coupling agent.

Experimental Protocol: Surface Treatment of Glass Fibers

This protocol provides a step-by-step methodology for using this compound to treat the surface of glass fibers for improved compatibility with a polymer matrix.

Materials:

-

Glass fibers

-

This compound

-

Ethanol/water solution (e.g., 95:5 v/v)

-

Acetic acid (for pH adjustment)

-

Beaker or suitable container

-

Oven

Procedure:

-

Solution Preparation: Prepare a dilute solution (typically 0.5-2% by weight) of this compound in an ethanol/water mixture.

-

Hydrolysis: Adjust the pH of the solution to approximately 4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxy groups to silanol groups. Allow the solution to stand for about 1 hour for sufficient hydrolysis to occur.

-

Fiber Immersion: Immerse the glass fibers in the prepared silane solution. Ensure that the fibers are thoroughly wetted. The immersion time can vary from a few minutes to an hour.

-

Drying: Remove the treated glass fibers from the solution and allow them to air dry to remove the solvent.

-

Curing: Heat the dried fibers in an oven at a temperature of approximately 110-120 °C for a short period (e.g., 10-15 minutes) to complete the condensation reaction between the silanol groups and the hydroxyl groups on the glass fiber surface, forming a stable siloxane bond.

-

Composite Fabrication: The surface-modified glass fibers are now ready for incorporation into the desired polymer matrix to fabricate the composite material.

Self-Validating System: The effectiveness of the treatment can be validated by comparing the mechanical properties (e.g., tensile strength, flexural strength) and water resistance of composites made with treated and untreated glass fibers. A significant improvement in these properties indicates a successful surface treatment.

Safety and Handling

This compound is a chemical that requires careful handling. A summary of its hazard classifications is provided below.

| Hazard Class | Category |

| Skin Sensitizer | 1 |

| Eye Irritation | 2 |

| Acute Toxicity, Inhalation | 4 |

| Specific Target Organ Toxicity, repeated exposure | 2 |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

Conclusion

This compound is a high-performance organosilane with significant utility as a coupling agent in the formulation of advanced composite materials. Its unique bifunctional nature allows for the creation of strong and durable bonds between inorganic reinforcements and organic polymer matrices. A thorough understanding of its properties, synthesis, and application methodologies, coupled with strict adherence to safety protocols, is essential for harnessing its full potential in research and industrial applications.

References

-

Chemsrc. (2023). This compound. Retrieved from [Link]

-

Gelest Inc. (2015). [2-(3-CYCLOHEXENYL)ETHYL]TRIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

DAP Products Inc. (2015). Safety Data Sheet - Silicone Max Premium All Purpose Silicone Sealant Clear. Retrieved from [Link]

Sources

hydrolysis and condensation mechanism of 2-(3-Cyclohexenyl)ethyltrimethoxysilane

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 2-(3-Cyclohexenyl)ethyltrimethoxysilane

Abstract

This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of this compound. As a bifunctional organosilane, this molecule plays a critical role as a coupling agent and surface modifier in advanced materials. Understanding its reaction dynamics in aqueous or protic environments is fundamental to controlling its application for surface functionalization, adhesion promotion, and the formation of organic-inorganic hybrid materials. This document details the reaction pathways, influencing kinetic factors, and quantitative analytical protocols, serving as a foundational resource for researchers, scientists, and professionals in materials science and chemical engineering.

Introduction

This compound is an organofunctional silane characterized by a dual-reactivity structure.[1][2] It consists of an inorganic-reactive trimethoxysilyl group at one end and an organic-reactive cyclohexenyl group at the other, connected by an ethyl spacer.[3] This architecture allows it to act as a molecular bridge, forming stable covalent bonds with inorganic substrates (like glass, silica, and metal oxides) via the silane moiety, while the cyclohexenyl group can participate in subsequent organic polymerization or grafting reactions.[1][2][4][5][6]

The efficacy of this silane as a coupling agent is entirely dependent on the successful transformation of its trimethoxy groups into a reactive polysiloxane network. This transformation is achieved through a two-stage process known as hydrolysis and condensation. The initial hydrolysis step activates the molecule by converting the methoxy groups into reactive silanol (Si-OH) groups. The subsequent condensation of these silanols builds the robust siloxane (Si-O-Si) backbone responsible for adhesion and network formation.[7][8] This guide provides an in-depth exploration of these two core mechanisms.

Chapter 1: The Hydrolysis Mechanism: Formation of Silanols

The essential first step in the activation of this compound is the hydrolysis of its methoxy (–OCH₃) groups. This process involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bond by water, leading to the formation of a silanol (Si-OH) group and releasing methanol as a byproduct.[7][8][9] The reaction proceeds in a stepwise manner, with the three methoxy groups being replaced sequentially to yield mono-, di-, and trisilanol species.

Reaction Scheme:

-

Step 1: R–Si(OCH₃)₃ + H₂O ⇌ R–Si(OCH₃)₂(OH) + CH₃OH

-

Step 2: R–Si(OCH₃)₂(OH) + H₂O ⇌ R–Si(OCH₃)(OH)₂ + CH₃OH

-

Step 3: R–Si(OCH₃)(OH)₂ + H₂O ⇌ R–Si(OH)₃ + CH₃OH (Where R = 2-(3-Cyclohexenyl)ethyl)

Catalysis and pH Dependence

The rate of hydrolysis is highly dependent on pH and is slowest in neutral conditions (around pH 7).[10][11] The reaction is effectively catalyzed by both acids and bases, which operate through distinct mechanisms.[12]

-

Acid Catalysis: Under acidic conditions, a proton (H₃O⁺) protonates the oxygen atom of an alkoxy group. This makes the corresponding alcohol (methanol) a better leaving group, facilitating a nucleophilic attack on the silicon atom by a water molecule.[10][13] Acid catalysis generally accelerates the hydrolysis reaction more significantly than the subsequent condensation, allowing for the generation of a high concentration of silanol monomers before substantial polymerization occurs.[11]

-

Base Catalysis: In a basic medium, a hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom. This forms a negatively charged, pentacoordinate transition state, which then expels an alkoxide ion (⁻OCH₃).[7][10] Base catalysis tends to accelerate condensation reactions even more than hydrolysis, often leading to the rapid formation of highly branched, colloidal particles.[7][10]

Key Kinetic Factors

Several experimental parameters must be controlled to ensure a reproducible and effective hydrolysis process.

-

Steric and Inductive Effects: The nature of both the organic "R" group and the alkoxy group influences reactivity. The 2-(3-Cyclohexenyl)ethyl group has a moderate steric profile. The methoxy groups of this silane hydrolyze significantly faster than larger alkoxy groups, such as ethoxy groups, due to reduced steric hindrance and higher lability.[3][14]

-

Water-to-Silane Ratio: Complete hydrolysis requires a stoichiometric ratio of three moles of water for every mole of trimethoxysilane. In practice, an excess of water is often used to drive the reaction equilibrium towards the formation of silanols.[11]

-

Solvent System: Due to the poor miscibility of many organosilanes in water, a co-solvent is typically required. An 80:20 (w/w) ethanol/water mixture is a common choice that creates a homogeneous solution for the reaction to proceed efficiently.[11]

Chapter 2: The Condensation Mechanism: Formation of Siloxane Networks

Following hydrolysis, the newly formed and highly reactive silanol groups undergo condensation to form stable siloxane bridges (Si-O-Si).[7] This polymerization step is responsible for building the inorganic network that adheres to substrates and provides structural integrity. Condensation can proceed via two primary pathways:

-

Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Si–OH + HO–Si ⇌ Si–O–Si + H₂O

-

-

Alcohol-Producing Condensation: A silanol group reacts with a residual, unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol.

-

Si–OH + CH₃O–Si ⇌ Si–O–Si + CH₃OH

-

Structural Evolution and T-Notation

As condensation progresses, a variety of structures are formed, from simple dimers and linear oligomers to complex, cross-linked three-dimensional networks. The degree of condensation at each silicon atom is commonly described using "T" notation, which can be directly monitored by ²⁹Si NMR spectroscopy.[15]

-

T⁰: Monomeric species with no siloxane bonds (e.g., R-Si(OH)₃).

-

T¹: A silicon atom connected to one other silicon atom through a single siloxane bridge.

-

T²: A silicon atom connected to two other silicon atoms (linear or cyclic structures).

-

T³: A fully condensed silicon atom connected to three other silicon atoms (cross-linking points).

The pH of the reaction medium not only affects the rate of condensation but also dictates the final architecture of the polysiloxane network.[7][10]

-

Acidic Conditions (pH < 7): Condensation is relatively slow, favoring reactions between monomers and the ends of growing chains. This typically results in the formation of more linear or loosely branched "polymeric" networks.[7][10]

-

Basic Conditions (pH > 7): Condensation is rapid and favors reactions between more highly condensed species. This leads to the formation of compact, highly branched, and cross-linked structures, often described as "colloidal" particles.[7][10]

Chapter 3: Experimental Protocols for Mechanistic Analysis

To effectively study and control the hydrolysis and condensation of this compound, it is crucial to monitor the reaction in real-time. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are powerful in-situ techniques for this purpose.

Protocol 1: In-Situ Reaction Monitoring using NMR Spectroscopy

Principle: NMR spectroscopy, particularly ²⁹Si NMR, is the most definitive method for tracking the speciation of silicon during the reaction.[16][17] It allows for the direct quantification of the starting material, hydrolyzed intermediates, and various condensed T-species.[15][18][19] ¹H NMR can be used to monitor the consumption of Si-OCH₃ groups and the production of methanol (CH₃OH).

Step-by-Step Methodology:

-

Sample Preparation: In an NMR tube, combine the silane, a suitable solvent (e.g., ethanol), and a deuterated solvent for locking (e.g., D₂O). The reaction is initiated by adding the catalyst (e.g., a small amount of acid or base).

-

Instrument Setup: Use a high-field NMR spectrometer. For quantitative ²⁹Si NMR, it is critical to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[20] A sufficient relaxation delay (e.g., 5x the longest T₁ relaxation time) must be used.

-

Data Acquisition: Acquire spectra at regular time intervals immediately after initiating the reaction.

-

Data Analysis: Integrate the distinct peaks corresponding to T⁰, T¹, T², and T³ species in the ²⁹Si NMR spectra. Plot the relative concentration of each species as a function of time to determine the reaction kinetics.

Protocol 2: Monitoring via Attenuated Total Reflectance FTIR (ATR-FTIR)

Principle: FTIR spectroscopy can monitor changes in chemical bonds. The hydrolysis can be tracked by the decrease in the Si-O-CH₃ absorbance and the growth of a broad O-H stretch from the silanol groups. Condensation is observed by the growth of the characteristic broad Si-O-Si asymmetric stretching band.[14][16][20]

Step-by-Step Methodology:

-

Setup: Use an FTIR spectrometer equipped with an ATR probe suitable for in-situ liquid analysis.

-

Background Spectrum: Acquire a background spectrum of the solvent and catalyst before adding the silane.

-

Spectral Acquisition: Immerse the ATR probe into the reaction mixture and record spectra over time.

-

Data Analysis: Monitor the changes in absorbance intensity or area of key peaks, such as the Si-O-Si band (~1000-1100 cm⁻¹), to follow the progress of condensation.

Summary of Analytical Techniques

| Technique | Species / Bond Detected | Typical Spectral Region / Shift | Purpose |

| ²⁹Si NMR | T⁰, T¹, T², T³ species | -40 to -70 ppm | Quantifies degree of condensation[15] |

| ¹H NMR | -OCH₃, CH₃OH, Si-OH | 3.5-3.6 ppm, 3.3-3.4 ppm, 5-7 ppm | Monitors hydrolysis rate[21] |

| FTIR | Si-O-Si, Si-OH, Si-O-C | ~1000-1100 cm⁻¹, ~3200-3600 cm⁻¹, ~2845 cm⁻¹ | Tracks functional group conversion[20] |

| Raman | Si-O-Si, Si-O-C | ~490 cm⁻¹, ~640 cm⁻¹ | Complements FTIR for in-situ analysis[16] |

Chapter 4: Integrated View and Practical Implications

The hydrolysis and condensation of this compound are not isolated events but are competing, concurrent reactions.[13] The overall transformation from a monomeric silane to a functional polysiloxane network is a delicate balance between the rates of these two processes. This balance is dictated by the chosen reaction conditions.

Controlling the Final Structure: A researcher can strategically manipulate experimental variables to tailor the final material properties:

-

For a stable solution of hydrolyzed monomers (primers): Use acid catalysis, a sufficient amount of water, and potentially a stabilizing co-solvent. This maximizes hydrolysis while minimizing premature condensation.[11]

-

For rapid formation of a cross-linked network (coatings): Use base catalysis and control the water content to drive the condensation reaction quickly after an initial hydrolysis period.

The ultimate goal of this process is to anchor a reactive organic group—the cyclohexenyl moiety—to an inorganic surface. Once the siloxane network has formed and bonded to the substrate, the cyclohexenyl group is oriented away from the surface, ready to participate in further chemical reactions. This is the core principle of its action as a coupling agent, enabling the seamless integration of inorganic and organic materials.

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable chemical processes that are fundamental to its function as a coupling agent. The initial hydrolysis, catalyzed by acid or base, activates the molecule by forming reactive silanol groups. The subsequent condensation polymerizes these intermediates into a stable polysiloxane network. By carefully controlling reaction parameters such as pH, water concentration, and temperature, researchers can direct the reaction kinetics and resulting network architecture. A thorough understanding of these mechanisms, aided by powerful analytical techniques like NMR and FTIR, is essential for the rational design and application of this versatile molecule in the development of high-performance composite materials.

References

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]

- Le-Huu, P., et al. (2007). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 111(23), 8210-8216.

- Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3), 269-283.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Abdelmouleh, M., et al. (2005). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. International Journal of Adhesion and Adhesives, 25(5), 419-428.

-

Principles of hydrolysis and condensation reaction of alkoxysilanes. - Part I: Basic investigations on hydrolysis, condensation and densification I. (n.d.). ResearchGate. Retrieved from [Link]

- Mao, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.

- Abdelmouleh, M., et al. (2004). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Macromolecular Science, Part A, 41(3), 241-252.

- Abdelmouleh, M., et al. (2005). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Sol-Gel Science and Technology, 35(3), 179-188.

- Mirschel, M., et al. (2014). Monitoring of the Degree of Condensation in Alkoxysiloxane Layers by NIR Reflection Spectroscopy. Analytical Chemistry, 86(22), 11252-11258.

-

The mechanism of action of silane coupling agent. (n.d.). Tangshan Sunfar New Materials Co., Ltd. Retrieved from [Link]

- Wasmund, E. B., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(18), 9335-9342.

-

Analysis of Silanes. (n.d.). Wasson-ECE Instrumentation. Retrieved from [Link]

-

Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). (2015). ResearchGate. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Semantic Scholar. Retrieved from [Link]

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.

- Nishiyama, N., et al. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(5), 2025-2035.

- Jermouni, T., et al. (1995). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane.

-

2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE. (n.d.). Silsource. Retrieved from [Link]

-

Silane Coupling Agents. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Silane Coupling Agents. (n.d.). Gelest, Inc. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

2-(3,4-epoxycyclohexyl) ethyltrimethoxysilane CY-186. (2024). ChiYe (shanghai) Co,ltd. Retrieved from [Link]

Sources

- 1. Buy [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9 [smolecule.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. chiyechem.com [chiyechem.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thenanoholdings.com [thenanoholdings.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. afinitica.com [afinitica.com]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-(3-Cyclohexenyl)ethyltrimethoxysilane: A Technical Guide for Formulation Scientists

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Cyclohexenyl)ethyltrimethoxysilane, a versatile organofunctional silane coupling agent. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing its solubility. We will delve into the molecular structure, the dual nature of its functional groups, and the predictive power of solubility parameters. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for determining solubility in any organic solvent, empowering scientists to generate precise data for their specific applications.

Introduction: Understanding the Molecular Architecture

This compound is a bifunctional molecule, a characteristic that is central to both its utility as a coupling agent and its solubility profile.[1] Its structure consists of two key domains:

-

An Organofunctional Group: The 2-(3-cyclohexenyl)ethyl moiety is a non-polar, hydrophobic aliphatic ring system. This part of the molecule is responsible for its compatibility and potential reactivity with organic polymers and substrates.[1]

-

A Hydrolyzable Inorganic Group: The trimethoxysilane group is polar and, critically, reactive with moisture. These methoxy groups can hydrolyze to form silanol (-Si-OH) groups, which can then condense with hydroxyl groups on inorganic surfaces or self-condense to form a siloxane network (-Si-O-Si-).[1]

This dual nature dictates that its solubility will be a nuanced interplay between the hydrophobic character of the cyclohexenyl ring and the polar, hydrogen-bonding potential of the methoxysilane head.

Caption: Molecular structure of this compound.

Predicted and Known Solubility in Organic Solvents

Direct, comprehensive solubility data for this compound is not extensively published. However, based on its structure and data from closely related analogs, a reliable solubility profile can be predicted. The principle of "like dissolves like" is a useful starting point.

A structurally analogous compound, [2-(3-Cyclohexenyl)ethyl]triethoxysilane, is reported to have excellent solubility in polar organic solvents, with high solubility in alcohols like methanol, ethanol, and isopropanol, as well as in ethers.[1] Given the similar structure, with the only difference being the slightly smaller methoxy groups versus ethoxy groups, we can confidently infer a similar solubility pattern for the trimethoxy version. The trimethoxysilane is expected to be readily miscible with a wide range of common organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | The trimethoxysilane group can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. The alkyl chain and cyclohexenyl ring are readily solvated by the organic part of the alcohol.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | These polar aprotic solvents can effectively solvate both the polar trimethoxysilane head and the non-polar organic tail of the molecule. |

| Esters | Ethyl Acetate, Butyl Acetate | High / Miscible | Similar to ketones, esters are effective polar aprotic solvents for this type of bifunctional molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Miscible | The ether oxygen can interact with the silane part of the molecule, and the alkyl groups of the ether can solvate the organic tail.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | High / Miscible | The non-polar cyclohexenyl ring and ethyl linker have strong affinity for aromatic solvents through van der Waals interactions. The trimethoxysilane group is sufficiently shielded to not preclude solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | While the non-polar tail is highly compatible, the polar trimethoxysilane head may limit miscibility in all proportions. However, good solubility is still expected. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents have a polarity that is intermediate and are generally excellent solvents for a wide range of organic compounds. |

| Water | Sparingly Soluble with Reaction | The molecule is expected to have very low intrinsic solubility in water due to the large hydrophobic organofunctional group. Crucially, in the presence of water, the trimethoxysilane group will hydrolyze to form methanol and silanols. |

Important Note on Hydrolysis: The trimethoxysilane moiety is susceptible to hydrolysis in the presence of water, including atmospheric moisture. This reaction is catalyzed by acid or base. The hydrolysis product, silanols, are unstable and will self-condense. Therefore, when using protic solvents, especially water, or if there is significant moisture in other solvents, the stability of the silane solution over time may be limited. For applications requiring long-term stability in solution, anhydrous solvents are strongly recommended.

A Deeper Dive: Hansen Solubility Parameters (HSP)

For more advanced formulation work, such as optimizing a solvent blend for a coating or composite, the Hansen Solubility Parameters (HSP) provide a more quantitative approach to predicting solubility.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[2][3] While the exact HSP values for this compound are not published, they can be estimated or determined experimentally. Researchers can use HSP to:

-

Select optimal solvents or solvent blends for dissolving the silane.

-

Predict the compatibility of the silane with polymers and other formulation components.

-

Understand and control the dispersion of particles treated with this silane.[4]

Caption: Relationship between Hansen Solubility Parameters (HSP) and solubility.

Experimental Protocol for Solubility Determination

To ensure trustworthiness and provide a self-validating system, direct experimental verification of solubility is paramount. The following protocol provides a clear, step-by-step method for determining the solubility of this compound in a chosen organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C).

Materials:

-

This compound

-

Test solvent (analytical grade, anhydrous recommended)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars

-

Volumetric pipettes and a pipetting bulb

-

Constant temperature bath or laboratory environment with controlled temperature

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to minimize premature hydrolysis of the silane.

-

Label a series of vials with the solvent name and target concentrations.

-

-

Gravimetric Method (for determining solubility in g/100mL):

-

Add a known volume (e.g., 5.0 mL) of the test solvent to a vial.

-

Place the vial on the analytical balance and tare it.

-

Incrementally add small, known amounts of this compound to the vial.

-

After each addition, cap the vial and stir vigorously using the magnetic stirrer for at least 15-20 minutes.

-

Visually inspect the solution for any signs of undissolved material (e.g., cloudiness, separate phase, sediment). The solution should be clear and homogenous.

-

Continue adding the silane until a slight, persistent turbidity or the presence of undissolved droplets is observed.

-

The total mass of silane added before the point of saturation is reached is recorded.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of silane added in g / Volume of solvent in mL) * 100

-

-

Miscibility Check (Qualitative):

-

For a quick assessment, add 1 mL of the silane to 1 mL of the solvent in a vial. Cap and shake vigorously. Observe if a single, clear phase is formed.

-

Repeat with different ratios (e.g., 1:5 and 5:1 silane to solvent) to check for miscibility across a range of concentrations.

-

Caption: Experimental workflow for determining solubility.

Conclusion

This compound exhibits a favorable solubility profile in a wide range of common organic solvents, a direct consequence of its bifunctional chemical nature. Its hydrophobic organofunctional group ensures compatibility with non-polar and moderately polar organic media, while the trimethoxysilane group allows for miscibility with polar solvents, particularly alcohols. While hydrolysis in the presence of water is a critical consideration for solution stability, the overall high solubility in anhydrous organic solvents makes it a versatile and readily formulated coupling agent for numerous applications. For specialized applications, the use of Hansen Solubility Parameters and the provided experimental protocol will enable researchers to precisely tailor solvent systems for optimal performance.

References

-

ResearchGate. (2018). Evaluation of the Effects of Silane Coupling Agents for Dispersion and Packing in a Soft Magnetic Composite. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. Hansen's solubility parameters of liquids used. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Science. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Watanabe, T. (2018). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Method and Its Application to Functional Composite Materials. (Doctoral dissertation). Retrieved from [Link]

-

Patel, H., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19745. Retrieved from [Link]

-

Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

Sources

spectroscopic data for 2-(3-Cyclohexenyl)ethyltrimethoxysilane (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Cyclohexenyl)ethyltrimethoxysilane

Introduction

This compound is an organosilane coupling agent featuring a reactive trimethoxysilyl group and a cyclohexenyl functional group. This bifunctional architecture allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers, particularly in systems requiring a robust, covalently bonded interface. The cyclohexenyl moiety offers a site for further chemical modification, such as epoxidation or polymerization, making it a versatile precursor in materials science.

Molecular Structure and Synthesis Context

The synthesis of this compound typically involves the hydrosilylation of 4-vinylcyclohexene with trimethoxysilane. This reaction, catalyzed by a transition metal complex, results in the anti-Markovnikov addition of the Si-H bond across the vinyl group's double bond. Understanding this synthetic route is crucial for anticipating potential side products or unreacted starting materials that could be observed in analytical spectra.

Caption: Synthetic pathway for this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound involves identifying the vibrational modes associated with its alkene, aliphatic, and trimethoxysilyl components.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) salt plates to form a thin capillary film.[1]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O vapor.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.[2]

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Predicted IR Spectral Data

The table below summarizes the predicted characteristic absorption bands for this compound. These predictions are based on well-established correlation tables and data from analogous compounds.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Notes |

| 3025–3015 | C-H Stretch | =C-H (Alkene) | Medium | This peak, appearing just above 3000 cm⁻¹, is characteristic of sp² C-H bonds and confirms the presence of the cyclohexene ring's double bond.[3] |

| 2990–2850 | C-H Stretch | -C-H (Alkyl) | Strong | Multiple strong peaks are expected in this region due to the symmetric and asymmetric stretching of C-H bonds in the cyclohexenyl ring and the ethyl bridge.[4] |

| 1655–1640 | C=C Stretch | Alkene | Medium to Weak | This absorption confirms the presence of the carbon-carbon double bond within the cyclohexene ring. Its intensity can be variable for symmetrically substituted alkenes. A similar peak was observed at 1642 cm⁻¹ for a related olefin derivative.[5] |

| 1465–1440 | C-H Bend | -CH₂- Scissoring | Medium | Bending vibrations from the multiple methylene groups in the structure. |

| 1190, 1080 | Si-O-C Stretch | Alkoxysilane | Strong, Broad | The strong, often broad and complex, absorptions in this region are the most prominent features of an alkoxysilane. They arise from the asymmetric stretching of the Si-O-C bonds.[5] |

| 820–800 | Si-C Stretch | Alkylsilane | Medium | Corresponds to the stretching vibration of the bond connecting the silicon atom to the ethyl bridge. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the silane is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and analyzed using a high-field NMR spectrometer (e.g., 300 or 500 MHz).[1][6] Standard pulse programs are used to acquire ¹H, ¹³C, and, if needed, 2D correlation spectra (like COSY and HSQC).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts are reported in parts per million (ppm).

Predicted ¹H NMR Spectrum

The proton NMR spectrum allows for the identification and quantification of the different hydrogen environments in the molecule.

Caption: Logical workflow for spectroscopic analysis and structural confirmation.

Conclusion

The combination of IR and NMR spectroscopy provides a comprehensive and definitive method for the structural characterization of this compound. Infrared analysis confirms the presence of the critical cyclohexenyl and trimethoxysilyl functional groups, while ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. The predicted chemical shifts and vibrational frequencies outlined in this guide serve as a robust benchmark for researchers and quality control professionals working with this versatile organosilane, ensuring its identity and purity for successful application in materials science and drug development.

References

-

ResearchGate. Infrared spectra of 2-(3-4,Epoxycyclohexyl)ethyltrimethoxysilane (1)... Available at: [Link].

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link].

-

Chemsrc. This compound | CAS#:67592-36-3. Available at: [Link].

-

Supporting Information. Experimental Section. Available at: [Link].

-

PubChem. Epoxycyclohexylethyltrimethoxysilane. Available at: [Link].

-

Gelest, Inc. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIMETHOXYSILANE. Available at: [Link].

-

The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. Available at: [Link].

-

Gelest, Inc. 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIETHOXYSILANE. Available at: [Link].

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link].

-

UNN. Synthesis, Characterization and In Silico Studies of Organosilane Schiff Bases Derived from 3-Aminopropyltrialkoxysilanes. Available at: [Link].

-

Gelest, Inc. [2-(3-CYCLOHEXENYL)ETHYL]TRIETHOXYSILANE Safety Data Sheet. Available at: [Link].

-

Silsource. Supplier of 2-(3,4-EPOXYCYCLOHEXYL)-ETHYLTRIMETHOXYSILANE. Available at: [Link].

-

YouTube. Interpretation of IR Spectra. Available at: [Link].

-

University Handout. Infrared Spectroscopy. Available at: [Link].

-

YouTube. Webinar on Interpretation IR spectra with classical Examples. Available at: [Link].

-

SpectraBase. [(E)-3-chloroprop-2-enyl]-trimethylsilane - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

YouTube. S3.2.9 Analyse IR spectra of organic compounds [HL IB Chemistry]. Available at: [Link].

Sources

An In-depth Technical Guide to the Thermal Stability of 2-(3-Cyclohexenyl)ethyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of the organosilane coupling agent, 2-(3-Cyclohexenyl)ethyltrimethoxysilane. By synthesizing fundamental principles with practical experimental insights, this document serves as a critical resource for professionals leveraging this compound in applications demanding thermal resilience.

Introduction to this compound: A Versatile Coupling Agent

This compound, identified by its CAS number 67592-36-3, is an organosilicon compound featuring a unique combination of a cyclohexenyl ring and a trimethoxysilane group. This bifunctional nature allows it to act as a molecular bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical and physical properties of composite materials. Its applications are diverse, ranging from surface modification and adhesion promotion in coatings and sealants to the formulation of advanced composites.[1] The trimethoxysilane moiety facilitates strong covalent bonding to surfaces containing hydroxyl groups, such as glass and metal oxides, through hydrolysis and condensation reactions. Simultaneously, the cyclohexenyl group provides a reactive site for engagement with organic polymer matrices.

Chemical Structure:

The molecular structure of this compound is fundamental to its functionality and thermal behavior.

Figure 1: Chemical structure of this compound.

Fundamentals of Thermal Stability in Silane Coupling Agents

The thermal stability of a silane coupling agent is a critical parameter that dictates its performance in high-temperature applications. It is generally assessed by techniques such as Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature in a controlled atmosphere.

Most commercial silane coupling agents, including this compound, are gamma-substituted silanes. This means the organic functional group is separated from the silicon atom by a three-carbon propyl chain. This structural arrangement generally imparts good thermal stability, allowing these silanes to withstand short-term exposure to temperatures up to 350°C and continuous use at 160°C. The specific organic functionality and any substituents play a significant role in the overall thermal stability. Electron-withdrawing groups tend to decrease thermal stability, while electron-donating groups can enhance it.

Thermal Decomposition Profile of this compound

The decomposition of alkylsilanes on surfaces often proceeds via a β-hydride elimination reaction.[2] In the case of this compound, the primary decomposition pathways are expected to involve the cleavage of the Si-C bond and the breakdown of the organic moiety. The presence of the cyclohexenyl group may introduce specific decomposition routes, potentially involving reactions of the double bond at elevated temperatures.

Comparative Thermal Stability of Silane Coupling Agents

To provide a framework for understanding the expected thermal stability of this compound, the following table summarizes the decomposition temperatures for various silane coupling agents as determined by TGA (25% weight loss of dried hydrolysates).

| Silane Coupling Agent | Functional Group | Decomposition Temperature (°C) for 25% Weight Loss |

| 3-Aminopropyltriethoxysilane | Amino | ~390 |

| 3-Glycidoxypropyltrimethoxysilane | Glycidoxy | ~360 |

| 3-Methacryloxypropyltrimethoxysilane | Methacryloxy | ~395 |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Diamino | ~485 |

| Phenyltrimethoxysilane | Phenyl | ~530 |

| 3-Chloropropyltrimethoxysilane | Chloro | ~435 |

Source: Adapted from Gelest, Inc. data on the thermal stability of silane coupling agents.

Given that this compound is a gamma-substituted alkylsilane, its thermal stability is anticipated to be in a similar range to other gamma-substituted silanes, likely exhibiting significant decomposition above 350°C. The cyclohexenyl group is a non-aromatic cyclic structure and its influence on thermal stability is expected to be different from the highly stable phenyl group.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal stability assessments, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA) Protocol

TGA is a fundamental technique for determining the thermal stability of a material by monitoring its mass change as a function of temperature.

Figure 2: Standard workflow for Thermogravimetric Analysis (TGA).

-

Sample Preparation:

-

Ensure the this compound sample is representative and homogeneous.

-

Using a calibrated microbalance, accurately weigh approximately 5-10 mg of the liquid sample into a clean, tared TGA crucible (alumina or platinum are recommended).[3][4]

-

Ensure the liquid is spread evenly across the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup and Calibration:

-

Perform routine calibration of the TGA instrument for both mass and temperature according to the manufacturer's guidelines.

-

Set the desired atmosphere for the analysis. For studying inherent thermal stability, an inert atmosphere such as nitrogen or argon is typically used with a flow rate of 20-50 mL/min.

-

-

TGA Measurement:

-

Carefully place the sample crucible onto the TGA balance mechanism.

-

Program the instrument with the desired temperature profile. A typical method involves:

-

An initial isothermal hold at a low temperature (e.g., 30°C for 5 minutes) to allow for temperature equilibration.

-

A linear temperature ramp at a constant heating rate (e.g., 10°C/min or 20°C/min) up to a final temperature that ensures complete decomposition (e.g., 800°C).

-

-

Initiate the TGA run and continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the recorded data as percent weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss.

-

Identify the temperatures at which specific percentages of weight loss occur (e.g., T5%, T10%, T25%, T50%).

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature(s) of the maximum rate of weight loss (Tmax).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions such as melting, crystallization, and glass transitions.

Figure 3: Standard workflow for Differential Scanning Calorimetry (DSC).

-

Sample and Reference Preparation:

-

Accurately weigh 5-10 mg of the this compound into a clean, non-reactive DSC pan (hermetically sealed aluminum pans are suitable for volatile liquids).[5]

-

Prepare an identical empty, hermetically sealed pan to be used as a reference. This allows for the measurement of the differential heat flow between the sample and the reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for both temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.

-

Set the purge gas, typically nitrogen, at a constant flow rate.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan in their respective positions within the DSC cell.

-

Program the desired temperature profile. A common procedure for characterizing a material is a heat-cool-heat cycle to erase any prior thermal history. For instance:

-

Heat from a sub-ambient temperature (e.g., -50°C) to a temperature above any expected transitions but below significant decomposition (e.g., 400°C) at a controlled rate (e.g., 10°C/min).

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is then performed under the same conditions as the first. The data from the second heating scan is often used for analysis of reversible thermal events.

-

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to generate the DSC thermogram.

-

Identify and analyze any endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. For a liquid sample, an endothermic peak corresponding to its boiling point may be observed.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions by integrating the area under the peaks.

-

Conclusion

This compound is a valuable organosilane coupling agent with a thermal stability profile characteristic of gamma-substituted silanes. While specific decomposition data is not widely published, a comprehensive understanding of its thermal behavior can be achieved through the application of standardized thermal analysis techniques such as TGA and DSC. The protocols detailed in this guide provide a robust framework for researchers and professionals to accurately assess the thermal stability of this compound, ensuring its effective and reliable use in demanding applications. The provided comparative data for other silanes serves as a useful benchmark for estimating its performance at elevated temperatures.

References

-

P. A. Taylor, R. M. Wallace, & L. A. Jones. (n.d.). Decomposition of alkylsilanes on silicon surfaces using transmission ftir spectroscopy. Cambridge University Press. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Torontech. (2023, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

HEXPOL. (n.d.). DSC® Silane. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decomposition of Alkylsilanes on Silicon Surfaces Using Transmission Ftir Spectroscopy | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 3. torontech.com [torontech.com]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the Self-Assembly of 2-(3-Cyclohexenyl)ethyltrimethoxysilane on Surfaces for Biomedical Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and methodologies for forming and characterizing self-assembled monolayers (SAMs) of 2-(3-Cyclohexenyl)ethyltrimethoxysilane. Furthermore, it delves into the subsequent functionalization of these surfaces, a critical step for various biomedical applications.

Introduction: The Power of Surface Engineering with Cyclohexenyl-Terminated Silanes